molecular formula C19H15F3N2O2 B120858 4(1H)-Pyridazinone, 6-methyl-3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)- CAS No. 146824-79-5

4(1H)-Pyridazinone, 6-methyl-3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)-

Katalognummer B120858
CAS-Nummer: 146824-79-5
Molekulargewicht: 360.3 g/mol
InChI-Schlüssel: YCWMDSBHBGWSKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4(1H)-Pyridazinone, 6-methyl-3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Wirkmechanismus

The mechanism of action of 4(1H)-Pyridazinone, 6-methyl-3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)- involves the inhibition of various enzymes and proteins that are essential for the growth and survival of cancer cells. This compound can also induce oxidative stress, leading to the activation of apoptotic pathways in cancer cells.

Biochemische Und Physiologische Effekte

The biochemical and physiological effects of 4(1H)-Pyridazinone, 6-methyl-3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)- have been extensively studied. This compound has been shown to inhibit the activity of various enzymes such as EGFR, VEGFR, and PDGFR, which are involved in cancer cell proliferation and survival. Moreover, this compound can also induce oxidative stress, leading to the activation of apoptotic pathways in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the significant advantages of using 4(1H)-Pyridazinone, 6-methyl-3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)- in lab experiments is its high potency and selectivity towards cancer cells. This compound can selectively target cancer cells while leaving normal cells unaffected, making it a potential candidate for cancer therapy. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to administer in vivo.

Zukünftige Richtungen

There are several future directions for the research and development of 4(1H)-Pyridazinone, 6-methyl-3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)-. One of the potential areas is the optimization of the synthesis method to increase the yield and purity of the compound. Moreover, further studies are required to investigate the potential use of this compound in combination with other anticancer agents. Additionally, the development of more efficient drug delivery systems can help overcome the limitations associated with the low solubility of this compound.

Synthesemethoden

The synthesis of 4(1H)-Pyridazinone, 6-methyl-3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)- involves the reaction of 1-(3-(trifluoromethyl)phenyl)-2-hydrazinylidene-3-oxobutanenitrile with 4-methylphenyl methanol in the presence of a base. This reaction results in the formation of the desired compound, which can be further purified using various techniques such as column chromatography.

Wissenschaftliche Forschungsanwendungen

4(1H)-Pyridazinone, 6-methyl-3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)- has shown promising results in various scientific research applications. One of the most significant research areas is its potential use in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.

Eigenschaften

CAS-Nummer

146824-79-5

Produktname

4(1H)-Pyridazinone, 6-methyl-3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)-

Molekularformel

C19H15F3N2O2

Molekulargewicht

360.3 g/mol

IUPAC-Name

6-methyl-3-phenylmethoxy-1-[3-(trifluoromethyl)phenyl]pyridazin-4-one

InChI

InChI=1S/C19H15F3N2O2/c1-13-10-17(25)18(26-12-14-6-3-2-4-7-14)23-24(13)16-9-5-8-15(11-16)19(20,21)22/h2-11H,12H2,1H3

InChI-Schlüssel

YCWMDSBHBGWSKQ-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C(=NN1C2=CC=CC(=C2)C(F)(F)F)OCC3=CC=CC=C3

Kanonische SMILES

CC1=CC(=O)C(=NN1C2=CC=CC(=C2)C(F)(F)F)OCC3=CC=CC=C3

Andere CAS-Nummern

146824-79-5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.